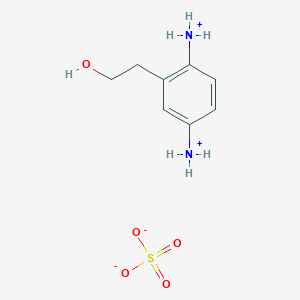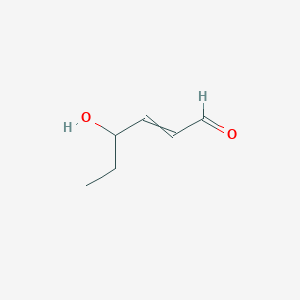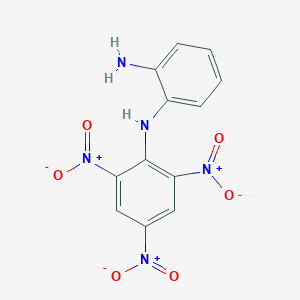
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine, or TNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 189-190°C. TNB is a derivative of phenylenediamine and is often used as a reagent in biochemical assays to measure the activity of enzymes, particularly those involved in the metabolism of nitroaromatic compounds.
Mécanisme D'action
TNB is a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group (-NO2) to an amino group (-NH2). This reaction results in the formation of a highly colored product that can be measured spectrophotometrically. The rate of this reaction is proportional to the activity of the nitroreductase enzyme in the sample.
Effets Biochimiques Et Physiologiques
TNB has no known biochemical or physiological effects on living organisms. It is a highly stable compound that does not react with biological molecules under normal conditions.
Avantages Et Limitations Des Expériences En Laboratoire
TNB has several advantages as a reagent for biochemical assays. It is a stable and highly soluble compound that can be easily prepared and stored. It is also a highly specific substrate for nitroreductase enzymes, which makes it useful for measuring the activity of these enzymes in complex biological samples. However, TNB has some limitations, such as its relatively low sensitivity compared to other substrates and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving TNB. One area of interest is the development of new nitroreductase enzymes that can efficiently reduce TNB and other nitroaromatic compounds. Another area of research is the use of TNB as a substrate for screening compounds that can inhibit the activity of nitroreductase enzymes, which may have applications in cancer therapy. Additionally, TNB could be used as a probe for studying the localization and activity of nitroreductase enzymes in living cells.
Méthodes De Synthèse
TNB can be synthesized by reacting 2,4,6-trinitrochlorobenzene with phenylenediamine in the presence of a base such as sodium carbonate. The reaction proceeds via nucleophilic substitution, with the amine group of phenylenediamine replacing one of the chlorine atoms on the trinitrophenyl ring. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
TNB has been used in a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a substrate for measuring the activity of nitroreductase enzymes, which are involved in the metabolism of nitroaromatic compounds. TNB is also used as a reagent for measuring the activity of other enzymes, such as peroxidases and laccases.
Propriétés
Numéro CAS |
105049-03-4 |
|---|---|
Nom du produit |
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine |
Formule moléculaire |
C12H9N5O6 |
Poids moléculaire |
319.23 g/mol |
Nom IUPAC |
2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H9N5O6/c13-8-3-1-2-4-9(8)14-12-10(16(20)21)5-7(15(18)19)6-11(12)17(22)23/h1-6,14H,13H2 |
Clé InChI |
PBBLSELQFQHTAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



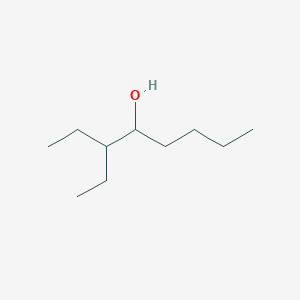

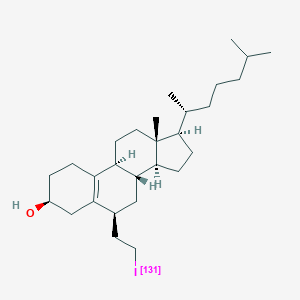
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
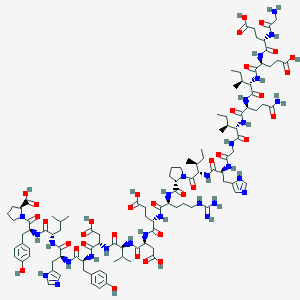
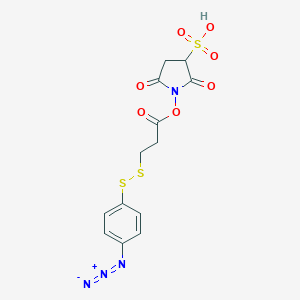
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
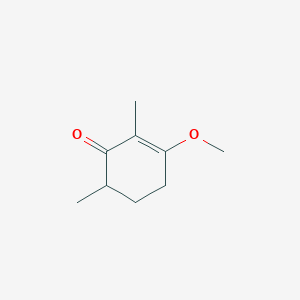
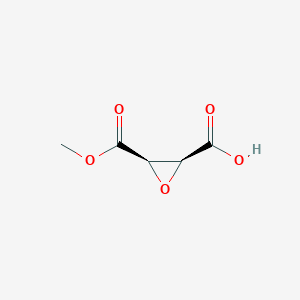
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
